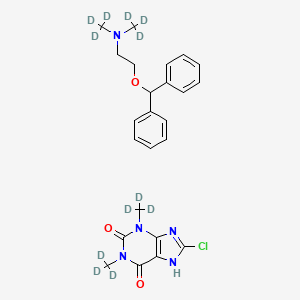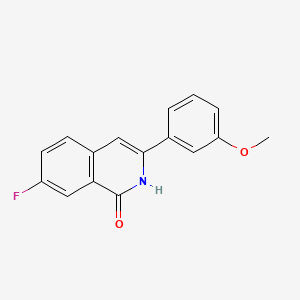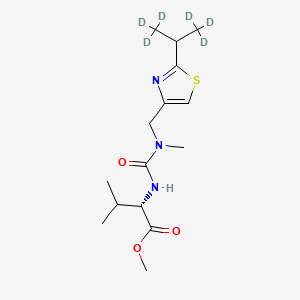
2-Fluoro-4-methylbiphenyl-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methylbiphenyl-d5 is a deuterated derivative of 2-fluoro-4-methylbiphenyl. This compound is often used in scientific research due to its unique properties, which include the presence of a fluorine atom and deuterium labeling. The deuterium atoms replace hydrogen atoms, making it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-4-methylbiphenyl-d5 typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-methylbiphenyl.
Fluorination: The amino group is replaced with a fluorine atom to form 2-fluoro-4-methylbiphenyl.
Deuteration: The hydrogen atoms in the methyl group are replaced with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Reactor Setup: Using specialized reactors to control temperature and pressure.
Catalysts: Employing catalysts to enhance the reaction rate.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbiphenyl-d5 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under certain conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Reduced biphenyl compounds.
Scientific Research Applications
2-Fluoro-4-methylbiphenyl-d5 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbiphenyl-d5 involves its interaction with molecular targets through its fluorine atom and aromatic structure. The deuterium atoms provide stability and allow for detailed analysis using NMR spectroscopy. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methylbiphenyl
- 2-Fluoro-4-methylbenzene
Uniqueness
2-Fluoro-4-methylbiphenyl-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy. This property distinguishes it from other similar compounds that do not have deuterium atoms.
Properties
Molecular Formula |
C13H11F |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2-fluoro-4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
ISXHZIQXRZTNKT-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C)F)[2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)





![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



ethanone](/img/structure/B12413527.png)

![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

